8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
The compound 8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one belongs to the 1,4,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. Key structural features include:
- Spirocyclic Core: The 1,4,8-triazaspiro[4.5]dec-3-en-2-one scaffold provides a rigid bicyclic structure, enabling diverse interactions with biological targets.
- Substituents:
- 8-Position: A 3-chlorophenylsulfonyl group, which introduces electron-withdrawing effects and enhances metabolic stability.
- 3-Position: An m-tolyl (3-methylphenyl) group, contributing steric bulk and lipophilicity.
- Molecular Formula: C₂₁H₂₀ClN₃O₃S (calculated molecular weight: 437.92 g/mol).
This compound’s design leverages the "privileged structure" concept, where spirocyclic frameworks are optimized for GPCR or enzyme modulation .
Properties
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-4-2-5-15(12-14)18-19(25)23-20(22-18)8-10-24(11-9-20)28(26,27)17-7-3-6-16(21)13-17/h2-7,12-13H,8-11H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRRUNPIHUIHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel spirocyclic sulfonamide derivative that has garnered interest for its potential biological activities. This article explores its synthesis, biological activity, and implications for medicinal chemistry based on various studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with triazaspiro decanone derivatives. The structural characterization is often confirmed using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Antimicrobial Activity
Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
In a study evaluating antibacterial activity, several derivatives were found to inhibit bacterial growth effectively, with some exhibiting IC50 values significantly lower than standard antibiotics .
Enzyme Inhibition
The compound has also been assessed for its enzyme inhibitory properties. Notably, it acts as an acetylcholinesterase (AChE) inhibitor and shows potential as a urease inhibitor.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These findings suggest that the compound could be developed further for therapeutic applications targeting neurodegenerative diseases and gastrointestinal disorders .
Antiviral Activity
Some studies have indicated that sulfonamide derivatives can exhibit antiviral properties. For example, compounds structurally related to the target compound have shown activity against Tobacco Mosaic Virus (TMV), with inhibition rates comparable to established antiviral agents .
Case Studies
- Antibacterial Activity Study : A recent investigation synthesized various sulfonamide derivatives and tested their efficacy against common bacterial pathogens. The results indicated that the target compound's analogs displayed varying degrees of antibacterial activity, particularly against Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibitory potential of a series of sulfonamides derived from the same scaffold as our target compound. The results highlighted strong inhibition against AChE and urease, suggesting potential applications in treating conditions like Alzheimer's disease and urea cycle disorders .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity against various bacterial strains. The following table summarizes its effectiveness:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
In studies, derivatives similar to this compound have shown IC50 values significantly lower than standard antibiotics, indicating strong potential for development as an antimicrobial agent .
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory properties, notably as an acetylcholinesterase (AChE) inhibitor and a urease inhibitor. The following table presents the IC50 values for these enzymes:
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 1.13 ± 0.003 |
These findings suggest that the compound could be further developed for therapeutic applications targeting neurodegenerative diseases and gastrointestinal disorders .
Synthesis and Characterization
The synthesis of 8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate sulfonamide precursors with triazaspiro decanone derivatives. Structural characterization is confirmed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry .
Case Study 1: Antibacterial Activity
A study published in a peer-reviewed journal evaluated several sulfonamide derivatives, including this compound, against common bacterial pathogens. The results demonstrated that the compound exhibited moderate to strong antibacterial effects, particularly against Bacillus subtilis, suggesting its potential as a new antibiotic agent .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of this compound through its action as an acetylcholinesterase inhibitor. The study highlighted its potential in treating Alzheimer's disease by improving cholinergic transmission in the brain .
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparison of substituents, molecular weights, and computed properties is provided below:
*Estimated based on substituent contributions.
Key Observations :
- Electronic Effects : The electron-withdrawing sulfonyl group contrasts with electron-donating methoxy groups in analogs like 3-(3-Methoxyphenyl)-8-((4-methoxyphenyl)sulfonyl)-... .
Preparation Methods
Cyclocondensation of Cyclohexanone Derivatives
The triazaspiro[4.5]decane core is typically constructed via cyclocondensation of cyclohexanone with urea or thiourea derivatives under basic conditions. For example:
- Reagents : Cyclohexanone (1.0 eq), ammonium carbonate (6.0 eq), potassium cyanide (1.0 eq) in aqueous ethanol (60% v/v).
- Conditions : Reflux at 328–333 K for 12–24 hours.
- Yield : 70–75% after recrystallization (ethanol/water).
This method forms the spirocyclic hydantoin intermediate, critical for subsequent functionalization.
Alternative Routes Using Diethyl Oxalate
Patent CN110818712A discloses a three-step synthesis starting with urea, diethyl oxalate, and sodium methoxide:
- Primary Reaction : Urea (1.1–1.3 eq), diethyl oxalate (1.0 eq), sodium (2.0 eq), and ammonium carbonate (0.5–1.0 eq) in anhydrous methanol.
- Secondary Reaction : Intermediate treated with concentrated HCl (2–4 eq).
- Cyclization : Reaction with 2-(ethylamino)acetaldehyde (1.5–2.0 eq) and potassium ferricyanide (0.05–0.10 eq).
Sulfonation at the 8-Position
Direct Sulfonyl Chloride Coupling
Introduction of the 3-chlorophenylsulfonyl group employs 3-chlorobenzenesulfonyl chloride under Schotten-Baumann conditions:
- Procedure :
- Dissolve triazaspiro intermediate (1.0 eq) in dichloromethane.
- Add triethylamine (1.2 eq) and 3-chlorobenzenesulfonyl chloride (1.1 eq).
- Stir at 25°C for 6 hours.
- Yield : 82–88% after column chromatography (silica gel, ethyl acetate/hexane).
Microwave-Assisted Sulfonation
Recent protocols utilize microwave irradiation to accelerate kinetics:
Optimization and Industrial Scalability
Continuous Flow Synthesis
Frontiers in Chemistry highlights flow chemistry advantages:
- Throughput : 2.5 g/hour.
- Solvent Consumption : Reduced by 60% compared to batch processes.
Analytical Characterization
Structural Confirmation
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one?
Methodological Answer: Synthesis involves multi-step reactions, including sulfonylation, spirocyclization, and aromatic substitution. Key considerations:
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for sulfonylation), solvent polarity (e.g., THF or DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling) to enhance yield .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol to isolate the pure compound .
- Monitoring : Thin-layer chromatography (TLC) at intermediate steps ensures reaction progress .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions and spirocyclic connectivity .
- X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and ring conformation .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer:
- Orthogonal Assays : Use multiple assays (e.g., enzyme inhibition, cell viability, and binding affinity tests) to cross-validate results .
- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and assess off-target effects via selectivity profiling .
- Data Triangulation : Integrate structural data (e.g., SAR studies) with computational docking to explain discrepancies in activity .
Q. What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases or GPCRs) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability and conformational changes .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluate electronic effects of substituents (e.g., chlorophenyl groups) on binding affinity .
Q. How can environmental fate and ecotoxicological risks of this compound be assessed?
Methodological Answer:
- Degradation Studies : Monitor hydrolysis/photolysis rates under varying pH and UV conditions to estimate persistence .
- Partition Coefficients : Measure log (octanol-water) to predict bioaccumulation potential .
- Ecotoxicology Assays : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna) to establish EC values .
Q. What strategies improve the compound’s pharmacokinetic properties for therapeutic applications?
Methodological Answer:
- Prodrug Design : Modify sulfonyl or carbonyl groups to enhance solubility and bioavailability .
- Metabolic Stability Tests : Use liver microsome assays to identify metabolic hotspots (e.g., susceptible spirocyclic regions) .
- Permeability Assays : Employ Caco-2 cell monolayers or PAMPA to assess intestinal absorption .
Data Contradiction and Reproducibility
Q. How should researchers address variability in synthetic yields across laboratories?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to systematically vary solvents, catalysts, and temperatures .
- Reaction Kinetics : Track intermediate formation via in-situ FTIR or HPLC to identify rate-limiting steps .
- Collaborative Validation : Share protocols with independent labs for cross-verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
